molecular formula C12H12BrNO B13233530 1-Bromo-2-(1-isocyanatocyclopentyl)benzene

1-Bromo-2-(1-isocyanatocyclopentyl)benzene

Cat. No.: B13233530
M. Wt: 266.13 g/mol
InChI Key: UBMRGTGGQBXVPD-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is an organic compound with the molecular formula C12H12BrNO This compound features a benzene ring substituted with a bromine atom and a cyclopentyl group bearing an isocyanate functional group

Preparation Methods

The synthesis of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene typically involves multi-step organic reactions. One common method starts with the bromination of benzene to form bromobenzene. The bromobenzene then undergoes a Friedel-Crafts alkylation with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-bromo-2-cyclopentylbenzene.

Chemical Reactions Analysis

1-Bromo-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:

Scientific Research Applications

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-isocyanatocyclopentyl)benzene largely depends on the functional groups present. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isocyanate group can react with nucleophiles to form stable products. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

Comparison with Similar Compounds

1-Bromo-2-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds such as:

Biological Activity

1-Bromo-2-(1-isocyanatocyclopentyl)benzene is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and an isocyanate functional group attached to a cyclopentyl ring. The presence of these functional groups influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC12H12BrN2O
Molecular Weight283.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The isocyanate group is known to react with nucleophilic sites in proteins, potentially inhibiting enzyme activity.
  • Cellular Signaling: Compounds with isocyanate groups can interfere with signaling pathways, affecting processes such as cell proliferation and apoptosis.

Toxicity and Safety Profile

Research indicates that compounds containing isocyanates can exhibit significant toxicity. For instance:

  • Mutagenicity: Some studies have shown that isocyanates can induce mutations in bacterial and mammalian cells, raising concerns about their carcinogenic potential.
  • Respiratory Effects: Exposure to isocyanates can lead to respiratory issues, including asthma and other pulmonary conditions.

Case Study 1: In Vitro Analysis

A study investigating the cytotoxic effects of various brominated compounds, including this compound, demonstrated significant cell death in human lung fibroblasts at higher concentrations. The study highlighted the role of oxidative stress in mediating these effects.

Case Study 2: Environmental Impact

Research on the environmental fate of isocyanate compounds revealed that they can degrade into less harmful substances under specific conditions. However, their persistence in certain environments poses risks to both human health and ecosystems.

Summary of Biological Activities

Activity TypeObservations
CytotoxicityInduces cell death at high doses
MutagenicityPotential mutagenic effects noted
Enzyme InhibitionInhibits specific enzymatic pathways

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-bromo-2-(1-isocyanatocyclopentyl)benzene

InChI

InChI=1S/C12H12BrNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

UBMRGTGGQBXVPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Br)N=C=O

Origin of Product

United States

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